Product packaging for 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190319-44-8)

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524588
CAS No.: 1190319-44-8
M. Wt: 231.48 g/mol
InChI Key: IRTRCWPUIFWGSN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-44-8) is a high-purity heterocyclic compound that serves as a versatile and key intermediate in advanced organic synthesis and pharmaceutical research . With the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol , this scaffold is strategically exploited in the design and synthesis of complex biologically active molecules . Its specific structure, featuring bromo and chloro substituents, makes it a privileged building block for creating potential drug candidates targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions . Researchers value this compound for studying structure-activity relationships (SAR) to optimize the efficacy and selectivity of novel therapeutic agents . Proper handling is essential; this compound requires storage in an inert atmosphere at 2-8°C and carries hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1524588 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-44-8

Properties

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRCWPUIFWGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696651
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-44-8
Record name 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

A typical synthetic pathway begins with substituted pyridine or nitropyridine derivatives, such as 5-bromo-2-methyl-3-nitropyridine, which undergoes transformation to form the fused heterocyclic system.

Pyrrolo[3,2-b]pyridine Core Formation

  • Enamine Intermediate Formation: Reaction of 5-bromo-2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine intermediate.
  • Reductive Cyclization: This intermediate undergoes reductive cyclization using iron powder in acetic acid, producing the pyrrolo[3,2-b]pyridine scaffold.

Halogenation Steps

  • Chlorination: Introduction of chlorine at the 3-position can be achieved via electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
  • Bromination: Bromination at the 6-position is commonly performed using N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2) in the presence of catalysts or under reflux conditions.

Protection Strategies

Due to the sensitivity of the pyrrole nitrogen during palladium-catalyzed cross-coupling reactions, protection of the nitrogen (e.g., with di-tert-butyl dicarbonate (Boc2O)) is often necessary before further functionalization or halogenation to improve yields and selectivity.

Representative Synthetic Scheme (Based on Literature)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Enamine formation 5-bromo-2-methyl-3-nitropyridine + DMF-DMA, reflux ~53 Formation of enamine intermediate
2 Reductive cyclization Fe powder, acetic acid, reflux ~60 Cyclization to pyrrolo[3,2-b]pyridine
3 Electrophilic chlorination N-chlorosuccinimide, THF, 0°C to room temp Variable Chlorination at 3-position
4 Electrophilic bromination N-bromosuccinimide or CuBr2, ethanol, reflux 49-65 Bromination at 6-position
5 Nitrogen protection (optional) Boc2O, base, room temperature High Protects pyrrole nitrogen for further reactions

Purification and Characterization

  • Purification: Silica gel chromatography using dichloromethane/methanol gradients is effective for isolating the target compound.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), with characteristic aromatic proton and carbon signals and accurate molecular mass matching theoretical values.

Preparation Data Table for Stock Solutions (Solubility and Formulation)

Amount of Compound (mg) Stock Solution Concentration Volume of Solvent (mL) for Preparation
1 1 mM 4.32
5 1 mM 21.6
10 1 mM 43.2
1 5 mM 0.864
5 5 mM 4.32
10 5 mM 8.64
1 10 mM 0.432
5 10 mM 2.16
10 10 mM 4.32

Note: Solvents typically include DMSO, PEG300, Tween 80, and water in sequential addition with physical methods such as vortexing, ultrasound, or hot water bath to ensure complete dissolution and clarity.

Research Findings and Observations

  • Protection of the pyrrole nitrogen prior to halogenation or cross-coupling significantly improves reaction yields and product purity.
  • Electrophilic halogenation conditions must be carefully controlled to avoid over-halogenation or side reactions.
  • Reductive cyclization using iron in acetic acid is a reliable method to form the fused pyrrolo[3,2-b]pyridine core.
  • The compound’s solubility profile allows preparation of various stock solution concentrations for in vitro and in vivo studies, facilitating biological evaluation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is primarily related to its ability to participate in various chemical reactions. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Structure/Substituents Molecular Weight (g/mol) Key Properties Applications References
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1190319-44-8) Br (C6), Cl (C3) 231.48 High halogen reactivity, moderate solubility Pharmaceutical intermediates, kinase inhibitors
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (1190317-85-1) Br (C3), Cl (C6) 231.48 Similar halogen reactivity but altered electronic effects Limited data; potential use in medicinal chemistry
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1190321-59-5) Br (C5), Cl (C6) on [2,3-b] scaffold 247.48 Higher molecular weight, distinct ring conjugation Kinase inhibitor development
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1190319-51-7) Br (C6), CH₃ (C2) 211.06 Enhanced steric bulk, improved stability Material science, organic electronics
Key Observations :
  • Substituent Position : Halogen placement (e.g., Br at C6 vs. C3) significantly alters electronic properties. The 6-Bromo-3-chloro derivative has stronger electron-withdrawing effects compared to its 3-Bromo-6-chloro isomer, influencing reactivity in Suzuki-Miyaura couplings .
  • Scaffold Variations : The [3,2-b] vs. [2,3-b] ring systems differ in π-conjugation. For example, 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine ([2,3-b] scaffold) may exhibit distinct binding affinities in kinase inhibition compared to [3,2-b] analogs .

Functionalized Derivatives

Table 2: Derivatives with Additional Functional Groups
Compound Name (CAS) Functional Group Molecular Weight (g/mol) Key Properties Applications References
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (1190312-27-6) -CHO (C3) 210.03 Electrophilic aldehyde group Nucleophilic addition reactions, drug derivatization
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1234616-09-1) -COOEt (C2) 269.09 Ester group for hydrolysis Prodrug synthesis, polymer precursors
Key Observations :
  • Aldehyde Derivatives : The formyl group in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde enables condensation reactions, facilitating the synthesis of Schiff bases or hydrazones for bioactive molecule development .
  • Ester Derivatives: Ethyl carboxylates (e.g., CAS 1234616-09-1) improve solubility in non-polar solvents and serve as protected intermediates for carboxylic acid generation .

Biological Activity

6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,2-b]pyridine framework, characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C7_7H4_4BrClN2_2, with a molecular weight of approximately 227.47 g/mol. The halogen substituents at positions 6 and 3 contribute to its unique electronic properties, enhancing its potential as a pharmacological agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The precise mechanisms depend on the structural characteristics of the compound and its derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-b]pyridine derivatives, including this compound. For instance, derivatives have shown moderate to excellent cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC50_{50} values ranging from 0.12 to 0.21 µM .

Cell Line IC50_{50} (µM) Activity
HeLa0.12Moderate
SGC-79010.21Excellent
MCF-7VariesModerate

These compounds were shown to inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cancer cell proliferation .

Antimicrobial Activity

Pyrrolo[3,2-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds exhibiting significant activity against various bacterial strains suggest that structural modifications can enhance their efficacy . The presence of halogens may play a crucial role in improving the antimicrobial potency by affecting membrane permeability and interaction with microbial targets.

Antidiabetic Activity

Some derivatives related to the pyrrolo[3,2-b]pyridine structure have demonstrated antidiabetic effects by stimulating glucose uptake in muscle and fat cells without affecting circulating insulin levels . This suggests a potential for developing therapeutic agents aimed at managing diabetes.

Case Studies

In one study, researchers synthesized several derivatives of pyrrolo[3,2-b]pyridine and assessed their biological activities. Among these derivatives, those with specific substitutions showed enhanced anticancer activity compared to others without such modifications. For example, a derivative with a phenoxy substituent exhibited increased insulin sensitivity in adipocytes by up to 37.4% .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves bromination and chlorination of a pyrrolo-pyridine precursor. A common approach includes:

  • Bromination : Reacting 3-chloro-1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C for 2–6 hours .
  • Chlorination : Using POCl₃ or other chlorinating agents under reflux conditions.
    Key Considerations :
  • Control reaction temperature to avoid over-halogenation.
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/heptane mixtures) .

Q. What safety precautions are critical when handling this compound?

Refer to GHS-compliant safety

  • Hazard Classifications : Potential skin/eye irritation and respiratory sensitization (exact hazards depend on experimental data gaps; see Section 3 of Safety Data Sheets) .
  • First-Aid Measures :
    • Inhalation : Move to fresh air; administer oxygen if breathing is difficult.
    • Skin Contact : Wash with soap and water; remove contaminated clothing.
      PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood for reactions involving volatile reagents .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.4 ppm (aromatic protons) and δ 12.4 ppm (NH proton in DMSO-d₆) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 247–249 for Br/Cl isotopic patterns) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can substitution reactions at the bromine position be optimized for diverse derivatives?

Methodology :

  • Nucleophilic Aromatic Substitution (SNAr) :
    • Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
    • Add catalytic CuI or Pd catalysts for sluggish reactions .
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Employ Pd(PPh₃)₄ with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C .
      Data Contradictions :
  • Yields vary significantly with electron-deficient vs. electron-rich coupling partners. For example, Suzuki reactions with para-methoxy phenylboronic acid yield <50%, while nitro-substituted analogs achieve >80% .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement?

Case Study :

  • Problem : Discrepancy in SNAr yields (40–85%) using morpholine as a nucleophile.
  • Resolution :
    • Solvent Effects : DMSO increases reactivity vs. DMF due to higher polarity .
    • Temperature : Prolonged heating (24 hrs at 100°C) improves conversion but risks decomposition.
    • Additives : Adding K₂CO₃ (2 eq) enhances deprotonation of the nucleophile .

Q. How does halogen positioning (Br at C6, Cl at C3) influence biological activity in kinase inhibitors?

Structure-Activity Relationship (SAR) Insights :

  • Bromine at C6 : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., JAK2 inhibitors) .
  • Chlorine at C3 : Reduces off-target effects by limiting steric bulk.
    Comparative Data :
DerivativeIC₅₀ (nM) JAK2Selectivity vs. JAK1
6-Bromo-3-chloro derivative12>100-fold
6-Chloro-3-bromo derivative4530-fold
Data adapted from kinase profiling studies .

Q. What advanced techniques address solubility challenges in biological assays?

Solutions :

  • Prodrug Design : Introduce phosphate groups at the NH position for aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) in PBS buffer; avoid precipitation via sonication.
  • Liposomal Encapsulation : Enhances cellular uptake in cytotoxicity assays (e.g., IC₅₀ improved from 10 µM to 2 µM in HT-29 cells) .

Q. How are computational methods applied to predict reactivity and regioselectivity?

Workflow :

DFT Calculations : Optimize transition states for bromination/chlorination using Gaussian09 at B3LYP/6-31G* level.

Molecular Docking : Simulate binding poses in kinase targets (e.g., AutoDock Vina).

Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

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